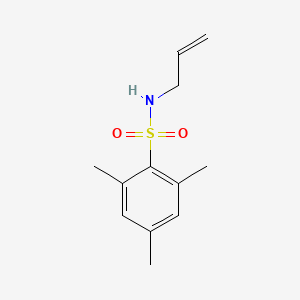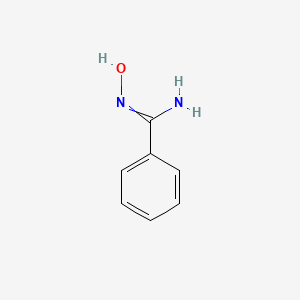
Benzenecarboximidamide, N-hydroxy-
Vue d'ensemble
Description
“Benzenecarboximidamide, N-hydroxy-”, also known as N’-Hydroxybenzenecarboximidamide or Benzamidoxime, is an organic compound with the molecular formula C7H8N2O . It has a molecular weight of 136.15 g/mol . This compound has gained significant attention in scientific research due to its diverse biological and chemical properties.
Synthesis Analysis
While specific synthesis methods for “Benzenecarboximidamide, N-hydroxy-” were not found, benzimidazole derivatives, which are structurally similar, can be synthesized through various methods. One such method involves the reaction of 3-(2-hydroxy-ethyl)-benzonitrile. The reaction mixture is then lyophilized to obtain the compound as a white powder.
Molecular Structure Analysis
The molecular structure of “Benzenecarboximidamide, N-hydroxy-” includes a benzene ring attached to a carboximidamide group with a hydroxy (OH) substituent . The InChI string representation of the molecule is InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9) .
Physical And Chemical Properties Analysis
“Benzenecarboximidamide, N-hydroxy-” has a molecular weight of 136.15 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 136.063662883 g/mol, and it has a topological polar surface area of 58.6 Ų .
Applications De Recherche Scientifique
Benzene Metabolism and Oxidative DNA Damage
Benzene, a key industrial chemical, is known for its myelotoxic and leukemogenic effects in humans. Research by (Kolachana et al., 1993) showed that benzene is metabolized by cytochrome P450 2E1 into phenolic metabolites, which accumulate in the bone marrow and induce oxidative DNA damage. This oxidative damage can lead to genotoxic effects and is considered pivotal in understanding benzene's impact on human health.
Benzene Hydroxylation in Chemical Catalysis
The hydroxylation of benzene, a critical process in chemical catalysis, is naturally catalyzed by cytochrome P450 enzymes. (De Visser & Shaik, 2003) explored this mechanism using hybrid density functional calculations. Their findings highlight the complexity of the reaction and the pathways involved in converting benzene to its derivatives.
Applications in Fluorescence Quantum Yield Measurements
A study by (Icil et al., 1998) synthesized N,N′-bis(2-hydroxy-4-benzoic acid)-3,4,9,10-perylenebis(dicarboximide) from perylene and other compounds. This substance, notable for its stability and fluorescence quantum yield, is ideal for fluorescence quantum yield measurements in specific regions of the spectrum.
Hydroxamic Acids in Plant Defense
In the field of agronomy, hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones are crucial for plant defense. (Niemeyer, 1988) studied these compounds in cereals, noting their significant role in resisting pests and diseases, as well as their involvement in herbicide detoxification and allelopathic effects.
Catalysis in Aerobic Oxidation
Research on the use of metal–organic frameworks for catalysis, as reported by (Dhakshinamoorthy et al., 2010), focused on N‐Hydroxyphthalimide (NHPI) incorporated in these frameworks to catalyze the oxidation of benzylamine to benzyl imines. This study contributes to understanding the utility of these frameworks in chemical synthesis processes.
Mécanisme D'action
Target of Action
Benzamidoxime has been found to interact with Uranium (VI) , forming a complex in non-aqueous solvents . It has also been associated with Carboxylic Acid Reductases (CARs) , enzymes that catalyze the reduction of carboxylic acids to their corresponding aldehydes .
Mode of Action
Benzamidoxime coordinates to Uranium (VI) in the form of anionic benzamidoximate . In the context of CARs, Benzamidoxime is used in a high-throughput assay that allows the substrate-independent and chemoselective quantification of aldehydes .
Biochemical Pathways
The oxidation of Benzamidoxime can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) . This process plays a key role in the biomimetic and biological pathways involved in the oxidation of amidoximes and oximes .
Result of Action
Benzamidoxime has been found to inhibit the viability of certain cancer cell lines . In the context of CARs, the use of Benzamidoxime in a high-throughput assay has led to the identification of a hot spot in the active site of a well-known CAR that increased the affinity to certain substrates .
Action Environment
The action of Benzamidoxime can be influenced by environmental factors. For instance, the complex formation of Benzamidoxime with Uranium (VI) has been studied in non-aqueous solvents . Additionally, the amidoxime resins, which contain the amidoxime functional group, have been studied extensively for the recovery of uranium from seawater .
Safety and Hazards
Propriétés
IUPAC Name |
N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOQNVMDKHLYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
613-92-3 | |
| Record name | Benzamidoxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research indicates that benzamidoxime derivatives can inhibit the growth of human leukemia cell lines like Jurkat and HL-60RG []. This effect is dose-dependent, with higher concentrations causing more significant growth inhibition []. At lower doses, benzamidoximes can cause a transient delay in the cell cycle, while at higher doses, they can induce cell death [].
A: Benzamidoxime acts as a model substrate for understanding the reduction of N-hydroxylated amidines to their active amidine forms [, ]. This reduction is crucial for the activation of amidoxime prodrugs, enhancing the intestinal absorption of drugs containing amidine functionalities [].
ANone: The molecular formula of benzamidoxime is C7H8N2O, and its molecular weight is 136.15 g/mol.
ANone: Various spectroscopic techniques have been employed to characterize benzamidoxime and its derivatives. These include:
- NMR Spectroscopy (1H, 13C, 15N): Used to determine the configuration, conformation, and electronic effects of substituents in benzamidoximes and their salts [, , ].
- IR Spectroscopy: Helps in identifying functional groups and confirming the cyclic structure of benzamidoxime derivatives [, ].
- UV-Visible Spectroscopy: Useful for studying the formation of benzamidoxime complexes with metal ions [].
- Mass Spectrometry: Provides information about the fragmentation patterns of benzamidoxime derivatives [].
- X-ray Diffraction: Used to determine the crystal structures of benzamidoxime complexes [, ].
A: Yes, benzamidoxime can act as a renewable catalyst in organic reactions. For example, it has been successfully employed in the diastereoselective crotylation of aldehydes using potassium (Z) and (E)-crotyltrifluoroborates []. The reaction proceeds with high regio- and chemoselectivity, yielding homoallylic alcohols in good to excellent yields []. Benzamidoxime can be easily recovered after the reaction, highlighting its potential as a sustainable catalyst.
A: Yes, molecular orbital calculations have provided insights into the configuration, conformation, and reactivity of benzamidoxime [, ]. These calculations confirm the amino-oxime tautomer as the more stable form and explain the unique chemical behavior of the NH2 group [, ].
A: Studies on the N-hydroxylation of benzamidine to benzamidoxime by cytochrome P450 enzymes reveal that substituents on the benzamidoxime ring can significantly influence the reaction rate [].
A: Research has shown that N-substitution in benzamidoximes significantly impacts their reduction by the mitochondrial amidoxime reducing component (mARC) []. While electron-donating substituents enhance the reduction rate, bulky substituents, even with electron-donating properties, can hinder the reaction due to steric hindrance. Notably, phenyl substitution was found to have a highly deactivating effect [].
A: O-substitution of benzamidoximes has been found to significantly enhance their stability []. This approach could be a valuable strategy for improving the shelf life and handling of benzamidoxime-based compounds.
A: Studies in pigs have shown that the oral bioavailability of benzamidine is significantly improved when administered as its N, N'-dihydroxybenzamidine prodrug []. The bioavailability reaches approximately 91%, surpassing the 74% observed with benzamidoxime []. This highlights the potential of N, N'-dihydroxyamidines as a prodrug strategy for enhancing the oral absorption of amidine-containing drugs.
A: Administration of synthetic hydroxylamines of amphetamine and methamphetamine to primary rat neuronal cultures leads to significant cell toxicity []. This toxicity is markedly higher compared to the parent amphetamine or its oxime derivative, indicating the potential dangers associated with these hydroxylated metabolites [].
A: Ames tests conducted on benzamidoxime O-glucuronide and benzamidoxime O-sulfate showed no mutagenic effects in TA98 and TA100 strains []. This finding suggests that these phase 2 conjugates of benzamidoxime are not mutagenic and contribute to its detoxification.
A: Research suggests that the N-hydroxylation of guanabenz, catalyzed by the cytochrome P450 enzyme CYP1A2, can be used as a metabolic marker []. This reaction exhibits a strong correlation with other CYP1A2-mediated reactions, such as 7-ethoxyresorufin O-deethylation and caffeine N-demethylation, in human liver microsomes [].
A: HPLC coupled with mass spectrometry is a commonly used technique to analyze benzamidoxime and its metabolites in biological samples [, ]. This approach allows for the separation and identification of different metabolites, providing valuable insights into the metabolic pathways of benzamidoxime.
ANone: Several enzymes play a crucial role in the metabolism of benzamidoxime and its derivatives:
- Cytochrome P450 Enzymes (CYP): Specifically, CYP1A2 is involved in the N-hydroxylation of guanabenz, a reaction closely related to benzamidoxime metabolism [, ]. CYP enzymes are also implicated in the N-hydroxylation of benzamidine to benzamidoxime [, , ].
- Mitochondrial Amidoxime Reducing Component (mARC): mARC is crucial for reducing N-hydroxylated amidines, including benzamidoxime, to their active amidine forms [, , ].
- Benzamidoxime Reductase: This enzyme system, comprising cytochrome b5, NADH cytochrome b5 reductase, and a cytochrome P450 isoenzyme, plays a vital role in reducing benzamidoxime to benzamidine [, ].
- UDP-glucuronosyltransferases (UGTs): UGTs, particularly UGT1A9, are responsible for the O-glucuronidation of benzamidoxime, leading to the formation of benzamidoxime-O-glucuronide [].
A: Early research on the pharmacological effects of benzamidines and benzamidoximes revealed that these compounds could induce a range of physiological responses depending on the dosage and specific compound []. These effects included:
- Blood pressure changes: Low doses of benzamidines caused an increase in blood pressure, while higher doses led to a decrease due to peripheral vasodilation [].
- Respiratory stimulation: Both benzamidines and benzamidoximes stimulated respiration, partially attributed to blood pressure changes and central nervous system effects [].
- Emesis: Administration of these compounds to pigeons resulted in vomiting [].
A: Benzamidoxime derivatives, particularly halogenated O-carbamoyl derivatives of 4-MeO-benzamidoxime, have shown promise as potential photopesticides []. Studies have demonstrated their ability to induce DNA photocleavage under UVB and UVA irradiation, specifically targeting the whitefly Bemisia tabaci, a major agricultural pest [].
A: Researchers are exploring the use of benzamidoxime and the mitochondrial amidoxime reducing component (mARC) in developing enzyme electrode biosensors []. These biosensors hold potential for screening new substrates and inhibitors of mARC, offering a valuable tool for drug discovery and development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxyphenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}methanamine](/img/structure/B3150635.png)
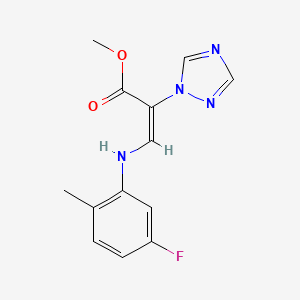
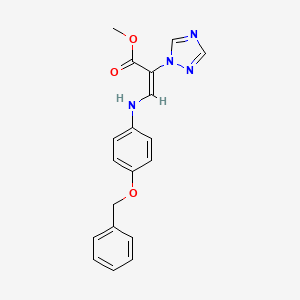
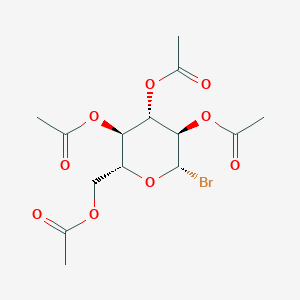

![Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B3150670.png)
![Methyl 2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetate](/img/structure/B3150678.png)
![3-[(3-Methylbenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150680.png)


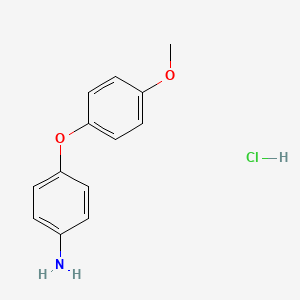
![(2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester](/img/structure/B3150710.png)

